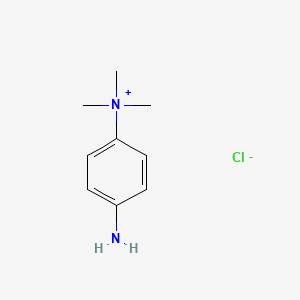
4-Amino-N,N,N-trimethylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for numerous synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-aminobenzylamine. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Parent amine (4-aminobenzylamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-N,N,N-trimethylanilinium chloride has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.
Biology: Employed in supramolecular recognition and polymer design.
Medicine: Utilized in fluorine radiolabelling for imaging and diagnostic purposes.
Industry: Applied in the design of antimicrobial polymers and pH sensing materials
Mécanisme D'action
The mechanism of action of 4-Amino-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophiles. This reactivity is crucial for its applications in methylation and cross-coupling reactions. The molecular targets and pathways involved include the formation of methylated products and the stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium sulfate
Comparison: 4-Amino-N,N,N-trimethylanilinium chloride is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity. For instance, the chloride salt is more stable under various conditions compared to its iodide and bromide counterparts. Additionally, its dual reactivity through both the aryl group and the N-methyl groups makes it a versatile compound for synthetic applications .
Propriétés
Numéro CAS |
2642-53-7 |
|---|---|
Formule moléculaire |
C9H15ClN2 |
Poids moléculaire |
186.68 g/mol |
Nom IUPAC |
(4-aminophenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H15N2.ClH/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,10H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
UHCLBSOLKJAKEW-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















